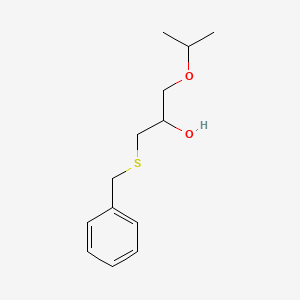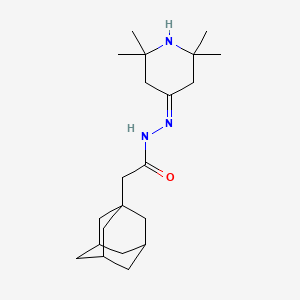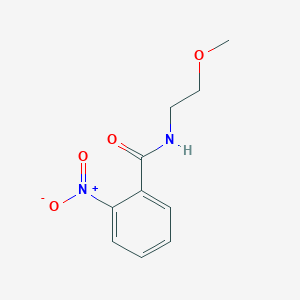![molecular formula C20H16BrN3 B3845752 3-[1-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine](/img/structure/B3845752.png)
3-[1-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine
Übersicht
Beschreibung
The compound “3-[1-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine” is a type of pyrazoline derivative. Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure has been used as a scaffold for the synthesis and development of many new promising drugs . They have been shown to possess a wide range of biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Synthesis Analysis
The synthesis of similar pyrazoline derivatives often involves the reaction of a bromoacetophenone with a benzaldehyde in ethanol and sodium hydroxide solution to afford the corresponding chalcone. This chalcone is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione, which is used as a precursor to synthesize the targeted pyrazoline derivatives .Molecular Structure Analysis
The molecular structure of pyrazoline derivatives is characterized by a nitrogen-based hetero-aromatic ring structure. This structure is a remarkable scaffold for the synthesis and development of many new promising drugs . The structure of the synthesized compounds is usually confirmed chemically by their preparations with other pathways and their spectral data .Chemical Reactions Analysis
Pyrazoline derivatives have been shown to exhibit a wide range of biological and pharmacological activities. These activities are often linked to the production of free radicals and reactive oxygen species (ROS) through their routine metabolic pathways. These compounds increase dramatically under cellular damage .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazoline derivatives can vary. For example, one similar compound, 3-(4-BROMOPHENYL)PYRIDINE, is described as a pale yellow liquid .Wirkmechanismus
The mechanism of action of pyrazoline derivatives is often linked to their interaction with certain enzymes. For example, Acetylcholinesterase (AchE) is a principal enzyme which hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates. It has been reported that the activity of AchE can be affected by pyrazoline derivatives, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Zukünftige Richtungen
Pyrazoline derivatives have shown promise in a variety of applications due to their wide range of biological and pharmacological activities. Future research could focus on further exploring these activities and developing new drugs based on these compounds. For example, one study investigated the neurotoxic potentials of a newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters . Another study suggested that similar compounds could be used to synthesize porous aromatic frameworks for the development of adsorption membranes to treat organic pollutants .
Eigenschaften
IUPAC Name |
3-[2-(4-bromophenyl)-3-phenyl-3,4-dihydropyrazol-5-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3/c21-17-8-10-18(11-9-17)24-20(15-5-2-1-3-6-15)13-19(23-24)16-7-4-12-22-14-16/h1-12,14,20H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUJFBHGHFCELO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CN=CC=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(3,4-difluorobenzyl)-2-piperidinyl]methanol](/img/structure/B3845674.png)

![6-methyl-2-[4-(methylsulfonyl)phenyl]nicotinonitrile](/img/structure/B3845699.png)
![3-(3-methoxyphenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3845708.png)
![2-(2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B3845719.png)
![3,6-dibromo-9-[(vinyloxy)methyl]-9H-carbazole](/img/structure/B3845724.png)


![9-[3-(4-phenyl-1-piperazinyl)propyl]-9H-carbazole](/img/structure/B3845737.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B3845740.png)


amino]methyl}phenol](/img/structure/B3845757.png)
![1-(2-fluorophenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B3845763.png)